

The Chemical Architecture of Bryodulcosigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	Bryodulcosigenin		
Cat. No.:	B10818041	Get Quote	

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin is a naturally occurring cucurbitane-type triterpenoid that has garnered significant interest within the scientific community for its diverse biological activities.[1][2] Isolated from the roots of Bryonia dioica, this compound has demonstrated notable anti-inflammatory and anti-tumor-promoting effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure of **Bryodulcosigenin**, including its spectroscopic data and the experimental protocols utilized for its isolation and characterization.

Chemical Structure and Properties

Bryodulcosigenin, also known as 11-Oxomogrol, possesses a complex tetracyclic structure characteristic of the cucurbitane skeleton. Its systematic IUPAC name is (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one. The chemical formula for **Bryodulcosigenin** is C30H50O4, with a molecular weight of 474.7 g/mol .

The stereochemistry of **Bryodulcosigenin** has been defined through detailed spectroscopic analysis. The molecule features a rigid steroidal backbone with multiple chiral centers, contributing to its specific biological activity. The side chain attached at C-17 contains two hydroxyl groups, which are crucial for its interactions with biological targets.



Property	Value	Source
Molecular Formula	C30H50O4	PubChem
Molecular Weight	474.7 g/mol	PubChem
IUPAC Name	(3S,8S,9R,10R,13R,14S,17R)- 17-[(2R,5R)-5,6-dihydroxy-6- methylheptan-2-yl]-3-hydroxy- 4,4,9,13,14-pentamethyl- 1,2,3,7,8,10,12,15,16,17- decahydrocyclopenta[a]phena nthren-11-one	PubChem
Synonyms	11-Oxomogrol, Bryodulcosigenin	PubChem
CAS Number	88930-16-9	PubChem

Spectroscopic Data

The structural elucidation of **Bryodulcosigenin** was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data.

Mass Spectrometry Data

lon	m/z	
[M]+	474	

¹H NMR Spectral Data (500 MHz, CDCl₃)



Position	δ (ррт)	Multiplicity	J (Hz)
1α	1.60	m	
1β	1.42	m	
2α	1.85	m	
2β	1.70	m	
3	3.22	dd	11.5, 4.0
5	1.35	d	10.0
6α	1.55	m	
6β	1.45	m	
7α	1.50	m	
7β	1.38	m	
8	2.15	m	
12α	2.55	d	16.0
12β	2.45	d	16.0
16α	1.95	m	
16β	1.80	m	
17	1.50	m	
20	1.45	m	
21	0.92	d	6.5
22	1.40	m	
23	1.55	m	
24	3.40	dd	9.5, 2.0
26	1.25	s	
27	1.22	s	_
			_



28	0.85	S
29	1.05	S
30	1.20	S

¹³C NMR Spectral Data (125 MHz. CDCl₃)

Position	δ (ppm)	Position	δ (ppm)
1	37.2	16	28.2
2	28.0	17	51.0
3	78.9	18	16.2
4	39.0	19	19.5
5	56.5	20	36.5
6	21.5	21	18.0
7	34.5	22	35.0
8	44.0	23	26.5
9	50.0	24	77.5
10	37.5	25	72.0
11	212.0	26	29.8
12	49.5	27	26.8
13	47.0	28	28.5
14	51.5	29	16.0
15	33.0	30	25.5

Experimental Protocols Isolation of Bryodulcosigenin



The following protocol outlines the general procedure for the isolation of **Bryodulcosigenin** from the roots of Bryonia dioica.

Caption: General workflow for the isolation of **Bryodulcosigenin**.

- Extraction: The dried and powdered roots of Bryonia dioica are extracted with methanol at room temperature.
- Fractionation: The resulting methanol extract is concentrated under reduced pressure and then partitioned successively with n-hexane, ethyl acetate, and n-butanol.
- Column Chromatography: The ethyl acetate-soluble fraction, which shows significant biological activity, is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol.
- Purification: Fractions containing **Bryodulcosigenin** are further purified by preparative highperformance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

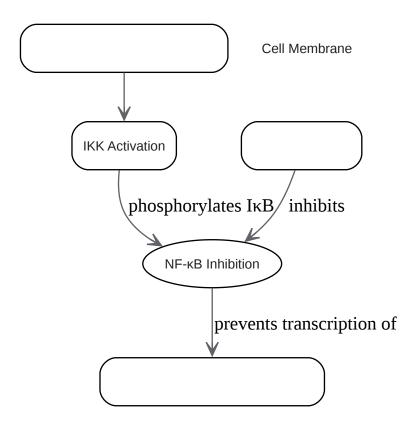
The chemical structure of the isolated **Bryodulcosigenin** is confirmed through various spectroscopic techniques.

- Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are performed to elucidate the complete chemical structure, including the stereochemistry. Samples are typically dissolved in deuterated chloroform (CDCl₃) for analysis.

Signaling Pathways and Biological Activity

Bryodulcosigenin has been shown to exert its biological effects through the modulation of various signaling pathways. For instance, its anti-inflammatory properties are attributed to its ability to inhibit the activation of pro-inflammatory transcription factors.





Click to download full resolution via product page

Caption: Proposed mechanism of anti-inflammatory action of **Bryodulcosigenin**.

The diagram above illustrates a simplified pathway where **Bryodulcosigenin** may inhibit the inflammatory response. Inflammatory stimuli typically lead to the activation of the IkB kinase (IKK) complex, which in turn phosphorylates the inhibitor of kB (IkB), leading to the activation and nuclear translocation of the nuclear factor-kB (NF-kB). NF-kB then promotes the transcription of various pro-inflammatory genes. **Bryodulcosigenin** has been suggested to interfere with this cascade, thereby reducing inflammation.

Conclusion

Bryodulcosigenin is a structurally complex natural product with significant therapeutic potential. This guide has provided a detailed overview of its chemical structure, supported by comprehensive spectroscopic data and established experimental protocols for its isolation and characterization. Further research into the synthesis and biological activities of **Bryodulcosigenin** and its analogues is warranted to fully explore its potential in drug discovery and development.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and anti-tumor-promoting effects of cucurbitane glycosides from the roots of Bryonia dioica PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemical Architecture of Bryodulcosigenin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818041#what-is-the-chemical-structure-of-bryodulcosigenin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.